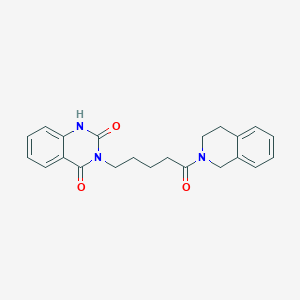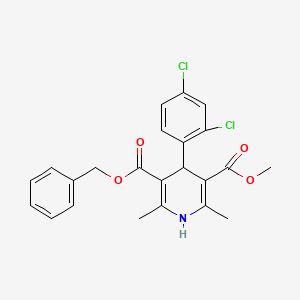
3-Benzyl 5-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- 3-Benzyl 5-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound with the following properties:
- White solid
- Molecular formula: C~{20}H~{18}Cl~{2}N~{2}O~{4}
- Molecular weight: 414.27 g/mol
- CAS number: 478259-00-6
Synthesis Analysis
- The synthesis of this compound involves specific chemical reactions and reagents. Unfortunately, I don’t have access to specific synthetic procedures for this compound.
Molecular Structure Analysis
- The molecular structure consists of a pyridine ring with various substituents (benzyl, methyl, and dichlorophenyl) attached at different positions.
- The 3D arrangement of atoms determines its chemical properties and reactivity.
Chemical Reactions Analysis
- The compound may participate in various reactions, such as Suzuki–Miyaura coupling, nucleophilic substitutions, and other organic transformations.
- Specific reaction pathways would depend on the functional groups present.
Physical And Chemical Properties Analysis
- Melting point: Not specified
- Boiling point: Not specified
- Solubility: Depends on the solvent
- Stability: Generally stable under standard conditions
Applications De Recherche Scientifique
Enantioselectivity in Organic Synthesis
A study by Sobolev et al. (2002) explored the enantioselectivity of Candida rugosa lipase in the kinetic resolution of certain dihydropyridine esters. This research is significant for understanding the stereochemical aspects of dihydropyridine derivatives like 3-Benzyl 5-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate.
Pharmacological Effects and Synthesis Methods
Ashimori et al. (1991) examined the synthesis and pharmacological effects of optically active dihydropyridine derivatives, highlighting the antihypertensive effects on spontaneously hypertensive rats. This research contributes to the understanding of the pharmacological potential of dihydropyridine compounds (Ashimori et al., 1991).
Synthesis of Impurities in Bulk Drugs
A 2014 study by Wu Pi-y on the synthesis of impurities in bulk drugs like Felodipine, which shares structural similarities with 3-Benzyl 5-methyl dihydropyridine, provided insights into the control of impurities in drug production and storage (Wu Pi-y, 2014).
Calcium Channel Antagonist Activity
Research by Dagnino et al. (1986) on the calcium channel antagonist activities of dihydropyridine derivatives provides valuable insights into the therapeutic potential of compounds like 3-Benzyl 5-methyl dihydropyridine for cardiovascular diseases (Dagnino et al., 1986).
Safety And Hazards
- Safety data would require specific experimental results and toxicity studies.
- Always handle chemicals with proper precautions and follow safety guidelines.
Orientations Futures
- Further research could explore its biological activity, potential applications, and optimization of synthesis methods.
Propriétés
IUPAC Name |
5-O-benzyl 3-O-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2NO4/c1-13-19(22(27)29-3)21(17-10-9-16(24)11-18(17)25)20(14(2)26-13)23(28)30-12-15-7-5-4-6-8-15/h4-11,21,26H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKJNZRLRCXIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl 5-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

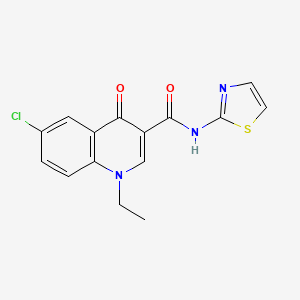
![2-[(1H-indazol-7-ylamino)methyl]phenol](/img/structure/B2477053.png)
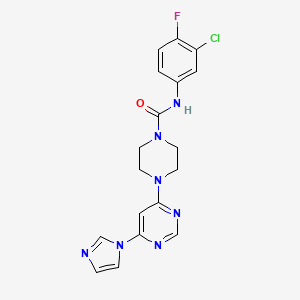
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2477055.png)
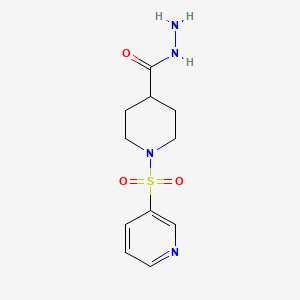
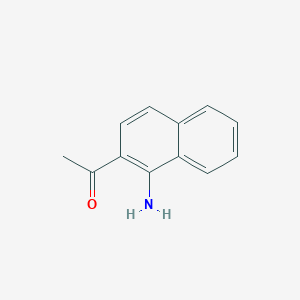
![N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2477059.png)
![3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2477061.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide](/img/structure/B2477062.png)
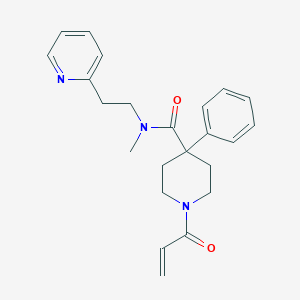
![2-iodo-N-[4-[2-[(2-iodobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2477065.png)
![4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide](/img/structure/B2477070.png)
![8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2477072.png)
